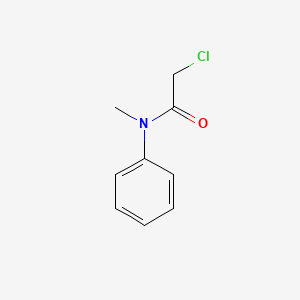

2-Chloro-N-methyl-N-phenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8283. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOFGWLJEBESHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180833 | |

| Record name | 2-Chloro-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-05-5 | |

| Record name | 2-Chloro-N-methyl-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2620-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-methyl-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-N-methylacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7GFJ4989U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis mechanism, experimental protocols, and relevant quantitative data for the production of 2-Chloro-N-methyl-N-phenylacetamide. This compound is a valuable intermediate in various chemical syntheses. The synthesis is typically approached as a two-stage process, beginning with the preparation of the N-methylaniline precursor, followed by its acylation.

Overall Synthesis Workflow

The logical pathway for synthesizing this compound involves two primary transformations:

-

N-Methylation of Aniline: The synthesis begins with the formation of the secondary amine precursor, N-methylaniline, from a primary aniline.

-

Chloroacetylation: The resulting N-methylaniline is then acylated using chloroacetyl chloride to yield the final tertiary amide product.

The following diagram illustrates this overarching workflow.

Stage 1: Synthesis of N-methylaniline (Precursor)

N-methylaniline is a critical precursor for the final product. Various methods have been established for its synthesis from aniline, each with distinct advantages regarding reagents, catalysts, and reaction conditions.

Experimental Protocols for N-methylaniline Synthesis

Method A: Ruthenium-Catalyzed N-Methylation with Methanol This method utilizes methanol as a C1 source in a "borrowing hydrogen" reaction, which is environmentally favorable as the only byproduct is water.[1]

-

Procedure: A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with a Ruthenium catalyst (e.g., 0.5 mol% of a specified Ru complex), the aniline substrate (1.0 mmol), a base (e.g., Cs₂CO₃, 0.50 equiv), and anhydrous methanol (1 mL).[1] The tube is sealed, and the mixture is heated at 140 °C for 12 hours.[1] After cooling, the solvent is removed in vacuo, and the resulting residue is purified by column chromatography on silica gel to yield the N-methylaniline product.[1]

Method B: N-Methylation with Dimethyl Sulfate This is a classical method for N-methylation.

-

Procedure: Dimethyl sulfate is added dropwise to a mixed solution of aniline and water, maintaining the temperature below 10°C.[2] The mixture is stirred for 1 hour. Following this, a 30% sodium hydroxide solution is added dropwise.[2] The resulting mixture separates into an organic upper layer and an aqueous lower layer. The aqueous layer is extracted with benzene. The benzene is recovered from the extract, and the resulting oil is combined with the primary organic phase to obtain a mixture containing N-methylaniline.[2]

Quantitative Data for N-methylaniline Synthesis

The choice of synthetic method for N-methylaniline can significantly impact yield and reaction conditions. The table below summarizes quantitative data from various catalytic systems.

| Catalyst/Reagent System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ruthenium Complex (1a) | Cs₂CO₃ | 140 | 12 | 95-97% | [1] |

| Iridium(I) Complex | Cs₂CO₃ | 110 | 5 | >97% | [3] |

| Methanol (Supercritical) | None/Base | 350 | - | High Selectivity | [4] |

| Dimethyl Sulfate | NaOH | <10 | >1 | Not specified | [2] |

| Methanol / Copper-Chromium Catalyst | None | 200-250 | - | Not specified | [5] |

Stage 2: Synthesis of this compound

The core of the synthesis is the acylation of N-methylaniline with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction.[6] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[6]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the nitrogen atom in N-methylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide product.

Experimental Protocol

The following protocol is adapted from a documented synthesis of this compound.[7]

-

Reagents & Equipment:

-

N-methylaniline (N-methylbenzenamine)

-

Chloroacetyl chloride

-

Pyridine (Base)

-

Chloroform (Solvent)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice-water bath

-

Suction filtration apparatus

-

0.5 M HCl and 0.5 M NaOH solutions for washing

-

Ethanol for recrystallization

-

-

Procedure:

-

In a round-bottom flask, dissolve N-methylaniline (2.14 g, 0.02 mol) and pyridine (2.60 g, 0.03 mol) in chloroform (20 ml).[7]

-

Cool the flask in an ice-water bath while stirring.[7]

-

Add a chloroform solution containing chloroacetyl chloride (2.26 g, 0.02 mol) dropwise to the reaction mixture.[7]

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3.5 hours.[7]

-

A solid product will precipitate. Separate the solid from the solution via suction filtration.[7]

-

Purify the crude product by washing it successively with water, 0.5 M HCl solution, 0.5 M NaOH solution, and finally with distilled water.[7]

-

Recrystallize the purified solid from an ethanol solution by slow evaporation to obtain colorless block crystals of this compound.[7]

-

Quantitative Data for Chloroacetylation

Quantitative data for the synthesis of the target molecule and a closely related analogue are presented below.

| Amine Substrate | Acylating Agent | Conditions | Yield (%) | M.P. (°C) | Reference |

| N-methylaniline | Chloroacetyl Chloride | Aqueous solution, stirring overnight | 25.80% | 66-68 | |

| N-methylaniline | Chloroacetyl Chloride | Pyridine, Chloroform, RT, 3.5h | Not specified | - | |

| Aniline | Chloroacetyl Chloride | Glacial Acetic Acid, Sodium Acetate | 79% | 136-137 | [8] |

| Aniline | Chloroacetyl Chloride | Toluene, 10% NaOH, 0-10°C | 90% | 134-136 | |

| Aniline | Chloroacetyl Chloride | DBU, THF, RT, 3-6h | 75-95% | - | [9] |

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 5. ijpsr.info [ijpsr.info]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. 2-Chloro-N-methyl-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

physicochemical properties of 2-Chloro-N-methyl-N-phenylacetamide

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential biological relevance of this compound. The information is curated for professionals in research and development.

Core Physicochemical Properties

This compound is a chemical compound with the IUPAC name this compound[1]. It is also known by synonyms such as N-methyl-2-chloroacetanilide and N-chloroacetyl-N-methylaniline[1].

Table 1: Key Physicochemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2620-05-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀ClNO | [1][2][3][4] |

| Molecular Weight | 183.63 g/mol | [1] |

| Appearance | Crystalline solid, Colourless block crystals | [5][6] |

| Melting Point | 66-77 °C | [2][3][5] |

| Boiling Point | 263.3 ± 23.0 °C at 760 mmHg | [2][3] |

| pKa (Predicted) | 0.36 ± 0.50 | [4] |

| InChIKey | VUOFGWLJEBESHL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)CCl | [1] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 2: Summary of Spectral Data

| Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | [M+] m/z 183 (100%) | [1][5] |

| Infrared (IR) Spectroscopy | 1670.41 cm⁻¹ (C=O stretch, 3° amide)3049.56 cm⁻¹ (C-N stretch, 3° amide)785-540 cm⁻¹ (C-Cl stretch) | [5] |

| ¹H NMR Spectroscopy | Data available, specific shifts depend on solvent and instrument. | [1] |

| ¹³C NMR Spectroscopy | Data available, specific shifts depend on solvent and instrument. | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of N-methylaniline.

Methodology:

-

A solution of N-methylbenzenamine (2.14 g, 0.02 mol) and pyridine (2.60 g, 0.03 mol) is prepared in chloroform (20 ml)[6].

-

The solution is cooled in an ice-water bath[6].

-

A chloroform solution containing chloroacetyl chloride (2.26 g, 0.02 mol) is added dropwise to the cooled mixture while stirring[6].

-

The reaction mixture is then stirred at room temperature for 3.5 hours[6].

-

The resulting solid product is isolated by suction filtration[6].

-

The crude product is purified by washing sequentially with water, 0.5 M HCl, 0.5 M NaOH, and finally with distilled water[6].

-

Colourless block crystals can be obtained by slow evaporation from an ethanol solution[6].

References

- 1. This compound | C9H10ClNO | CID 75797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2620-05-5 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ijpsr.info [ijpsr.info]

- 6. 2-Chloro-N-methyl-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Chloro-N-methyl-N-phenylacetamide (CAS Number: 2620-05-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-methyl-N-phenylacetamide, a chemical compound with applications in various fields of research and development. This document collates available data on its physicochemical properties, synthesis, analytical methodologies, and biological activities. Detailed experimental protocols, where available, are provided to assist researchers in their work with this compound. Furthermore, this guide elucidates the mechanism of action for the broader class of chloroacetamides, offering insights into the potential biological pathways affected by this compound.

Chemical and Physical Properties

This compound is a substituted acetamide with the chemical formula C₉H₁₀ClNO.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 183.63 g/mol | [2] |

| CAS Number | 2620-05-5 | [3] |

| Melting Point | 66-68 °C | [4] |

| LogP | 1.76 | [5] |

| Predicted pKa | 0.36 ± 0.50 | [3] |

| Appearance | Crystalline solid | [4] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [6] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the reaction of N-methylaniline with chloroacetyl chloride.[4]

Experimental Protocol: General Synthesis of N-substituted Chloroacetamides

A common method for the synthesis of N-substituted chloroacetamides involves the following steps:

-

An aqueous solution of the desired amine (in this case, N-methylaniline) is prepared.

-

Chloroacetyl chloride is added dropwise to the amine solution over a period of one hour, with continuous stirring.

-

The reaction mixture is left to stir overnight at room temperature.

-

The resulting mixture is then poured into ice-cold water to precipitate the product.

-

The precipitate is filtered, washed with cold water, and dried.

-

Recrystallization from 95% ethanol can be performed for further purification.[4]

Logical Relationship of Synthesis

Caption: General workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: HPLC Analysis

While a detailed, validated protocol for this specific compound is not publicly available, a general reverse-phase HPLC method can be employed:

-

Column: Newcrom R1[7]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[7]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is scalable and can be adapted for the isolation of impurities and for pharmacokinetic studies.[7]

Experimental Workflow for HPLC Analysis

Caption: A typical workflow for the analysis of this compound by HPLC.

Spectral Data

The structural characterization of this compound is supported by various spectral data.

| Spectral Data Type | Key Features | Source(s) |

| Infrared (IR) Spectroscopy | 1670.41 cm⁻¹ (C=O stretch, 3° amide), 3049.56 cm⁻¹ (C-N stretch, 3° amide), 785-540 cm⁻¹ (C-Cl stretch) | [4] |

| Mass Spectrometry (MS) | [M+], m/z 183 (100%) | [4] |

| ¹H NMR Spectroscopy | Data available on PubChem | [2] |

| ¹³C NMR Spectroscopy | Data available on PubChem | [2] |

Biological Activity and Mechanism of Action

Chloroacetamides, as a class of compounds, are known for their herbicidal and antimicrobial properties.[4][8] The primary mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[9]

VLCFAs are essential components of plant cell membranes and are crucial for cell division and expansion.[9] Chloroacetamides are believed to act by covalently binding to the active site cysteine of the condensing enzyme in the VLCFA elongase complex, which is located in the endoplasmic reticulum.[9][10] This irreversible binding inhibits the enzyme, leading to a disruption in VLCFA production, ultimately resulting in the death of susceptible plants.[9]

Some studies also suggest that chloroacetamides can induce oxidative stress by generating reactive oxygen species (ROS), which can trigger apoptosis.[11]

Signaling Pathway of Chloroacetamide Herbicides

Caption: The proposed mechanism of action for chloroacetamide herbicides.

Toxicology and Safety

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data from aggregated GHS information.[2]

Quantitative toxicological data for this compound is limited. However, studies on related phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar range.[12][13] For instance, certain N-butyl-2-(chlorophenyl)acetamide derivatives exhibited IC₅₀ values around 1 µM against specific cancer cell lines.[12]

Pharmacokinetics (ADME)

Conclusion

This compound is a compound with established synthetic routes and analytical methods. Its biological activity, particularly as an inhibitor of VLCFA synthesis, makes it and other chloroacetamides subjects of interest in herbicide and potentially antimicrobial development. Further research is warranted to fully characterize its toxicological and pharmacokinetic profiles to better understand its potential applications and safety. This guide serves as a foundational resource for researchers and professionals working with this compound, providing a summary of the current state of knowledge and identifying areas for future investigation.

References

- 1. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H10ClNO | CID 75797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. ijpsr.info [ijpsr.info]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound | CAS#:2620-05-5 | Chemsrc [chemsrc.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. brieflands.com [brieflands.com]

- 14. Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Chloro-N-methyl-N-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-N-methyl-N-phenylacetamide. Below, you will find available spectral data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectral analysis.

Summary of Spectral Data

Mass Spectrometry (MS)

The most definitive publicly available data is from Gas Chromatography-Mass Spectrometry (GC-MS).

| Property | Value |

| Mass Spectrum | GC-MS; Top peaks (m/z): 183, 106, 134[1] |

Note: The peak at m/z 183 likely corresponds to the molecular ion [M]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound are not available in the searched databases. However, based on the structure, the following characteristic signals can be predicted.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Methylene (-CH₂Cl) | ~4.0 | Singlet |

| N-Methyl (-NCH₃) | ~3.3 | Singlet |

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Phenyl (C₆H₅) | 120 - 145 |

| Methylene (-CH₂Cl) | 40 - 50 |

| N-Methyl (-NCH₃) | 35 - 45 |

Infrared (IR) Spectroscopy

A quantitative list of experimental IR absorption peaks for this compound is not available in the searched public databases. A vapor phase IR spectrum is noted to exist.[1] Based on the functional groups present, the following characteristic absorption bands are expected.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) Stretch | 1630 - 1680 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C=C Bending | 1450 - 1600 |

| Aromatic C-H Bending (out of plane) | 690 - 900 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra using a spectrometer, such as a Bruker WM-300.[1] Standard acquisition parameters are used, although they may be optimized for concentration and desired resolution.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Deposit the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FT-IR spectrometer and record the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is a suitable method for sample introduction, which separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample is ionized, typically using Electron Ionization (EI). This process involves bombarding the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion [M]⁺.

-

Fragmentation: The high energy of electron ionization often causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound and the logical relationships between the different spectral techniques.

Caption: Workflow for Spectroscopic Analysis and Structure Elucidation.

References

solubility of 2-Chloro-N-methyl-N-phenylacetamide in organic solvents

An In-depth Technical Guide on the Solubility of 2-Chloro-N-methyl-N-phenylacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific compound in public literature, this document extrapolates information from structurally similar compounds, namely N-substituted acetamides and chloroacetamides. The guide details the theoretical principles governing its solubility in organic solvents, presents available solubility data for analogous compounds in tabular format, and outlines a general experimental protocol for solubility determination. Furthermore, this document includes visualizations of the experimental workflow and the key factors influencing solubility to aid in the understanding of researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted amide with potential applications in organic synthesis and as an intermediate in the manufacturing of various active pharmaceutical ingredients. Its solubility in different organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. Understanding the solubility behavior is essential for designing efficient and scalable chemical processes. This guide aims to provide a foundational understanding of the factors that influence the solubility of this compound and to offer practical guidance for its handling and use in a laboratory setting.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key factors influencing its solubility include:

-

Solute-Solvent Interactions: The presence of a polar amide group and a halogen atom in the molecule allows for dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents. The aromatic phenyl group contributes to van der Waals forces and can interact favorably with aromatic or non-polar solvents.

-

Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the organic solvent play a crucial role. Polar aprotic solvents are generally good solvents for amides, while non-polar solvents may exhibit lower solubility.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.

-

Crystalline Structure: The lattice energy of the solid solute must be overcome by the solvation energy for dissolution to occur. A more stable crystal lattice will result in lower solubility.

Caption: Factors influencing the solubility of this compound.

Solubility Data of Structurally Related Compounds

Table 1: Solubility of Acetanilide in Various Solvents at 298.15 K

| Solvent | Mole Fraction Solubility (x10^3) |

| Methanol | 235.8 |

| Ethanol | 178.2 |

| 1-Propanol | 125.1 |

| 2-Propanol | 98.5 |

| Acetone | 315.4 |

| Ethyl Acetate | 150.7 |

| Toluene | 25.3 |

| Heptane | 0.8 |

Table 2: Solubility of 2-Chloroacetanilide in Various Solvents at 298.15 K

| Solvent | Mole Fraction Solubility (x10^3) |

| Methanol | 180.2 |

| Ethanol | 135.6 |

| Acetone | 250.1 |

| Ethyl Acetate | 110.9 |

| Toluene | 18.7 |

Note: The data presented above is compiled from various scientific sources and should be used as a general guide. Actual solubility may vary based on experimental conditions.

Experimental Protocol for Solubility Determination

The following section outlines a general and widely used method for the experimental determination of the solubility of a solid compound in an organic solvent.

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Thermostatic water bath or shaker

-

Analytical balance

-

Vials or flasks with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation is reached. The shaking ensures good mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for a few hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Dilution and Analysis: Record the mass of the filtered solution and then dilute it to a known volume with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility of the compound in the solvent in terms of mass per volume (e.g., g/L) or mole fraction based on the measured concentration and the mass of the solvent.

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-methyl-N-phenylacetamide, a key intermediate in various chemical and pharmaceutical applications. The document details the primary starting materials, reaction pathways, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthetic Pathway: Acylation of N-Methylaniline

The most prevalent and direct method for the synthesis of this compound involves the nucleophilic acyl substitution of N-methylaniline with chloroacetyl chloride. In this reaction, the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the target amide. A base is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.

Caption: Primary synthetic route for this compound.

Starting Materials and Reaction Conditions

The selection of starting materials and the optimization of reaction conditions are critical for achieving high yields and purity of the final product. The following table summarizes various experimental conditions reported for the synthesis of this compound and analogous structures.

| Starting Amine | Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| N-methylaniline | Chloroacetyl chloride | Pyridine | Chloroform | Ice-bath, then RT | 3.5 | Not specified | [1] |

| N-methylaniline | Chloroacetyl chloride | Not specified | Not specified | Not specified | Overnight | 25.80 | [2] |

| N-methylphenethylamine | Chloroacetyl chloride | Triethylamine | Tetrahydrofuran | Ice-bath, then RT | 6 | 86.6 | [3] |

| Aniline | Chloroacetyl chloride | 10% NaOH | Toluene | 0-10, then RT | 1.75 | 90.0 | [4] |

| Aniline | Chloroacetyl chloride | Sodium acetate | Glacial acetic acid | Not specified | 1 | 79 | [5] |

| N-phenyl-1,2-benzenediamine | Chloroacetyl chloride | Triethylamine | Chloroform | -5 to 20 | 0.5 | 60.0 | [6] |

| Aniline | Chloroacetyl chloride | DBU | THF | 0-5, then RT | 3 | 85-95 | [7] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the acylation of N-methylaniline with chloroacetyl chloride in the presence of a base.

Materials:

-

N-methylaniline (N-methylbenzenamine)

-

Chloroacetyl chloride

-

Pyridine (or other suitable base like triethylamine)

-

Chloroform (or other suitable anhydrous solvent)

-

0.5 M HCl (for washing)

-

0.5 M NaOH (for washing)

-

Distilled water

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-methylaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous chloroform. Cool the solution in an ice-water bath with continuous stirring.[1]

-

Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.0 eq) in chloroform dropwise to the cooled amine solution using a dropping funnel. Maintain the temperature of the reaction mixture below 10°C during the addition.[1][4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 3.5 hours.[1]

-

Work-up:

-

Filter the reaction mixture by suction filtration to separate the precipitated product.

-

Wash the solid product successively with water, 0.5 M HCl, and 0.5 M NaOH to remove unreacted starting materials and impurities.[1]

-

Finally, wash the product with distilled water until the washings are neutral.

-

-

Purification:

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Alternative Synthetic Route

Caption: Two-step alternative synthesis of a related N-methyl chloroacetamide.

This alternative route offers flexibility in substrate scope but involves an additional synthetic step, which may impact the overall yield and process efficiency. The choice of synthetic strategy will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process.

References

- 1. 2-Chloro-N-methyl-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

2-Chloro-N-methyl-N-phenylacetamide chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of 2-Chloro-N-methyl-N-phenylacetamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

This compound is a chemical compound with the molecular formula C₉H₁₀ClNO.[1] It belongs to the class of acetamide derivatives, characterized by a chloroacetyl group attached to a methylated aniline moiety.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 2620-05-5[1]

-

Molecular Formula: C₉H₁₀ClNO[1]

-

SMILES: CN(C(=O)CCl)c1ccccc1[1]

-

InChI Key: VUOFGWLJEBESHL-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 183.63 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 74-77 °C | |

| Boiling Point | 263.3 ± 23.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 113.1 ± 22.6 °C |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described below, based on established literature procedures.[3]

Materials:

-

N-methylbenzenamine (N-methylaniline)

-

Chloroacetyl chloride

-

Pyridine

-

Chloroform

-

0.5 M HCl

-

0.5 M NaOH

-

Distilled water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Büchner funnel and flask

-

Filtration apparatus

-

Beakers

-

Graduated cylinders

Procedure:

-

In a round-bottom flask, dissolve N-methylbenzenamine (0.02 mol, 2.14 g) and pyridine (0.03 mol, 2.60 g) in chloroform (20 ml).

-

Cool the solution in an ice-water bath while stirring.

-

Slowly add a solution of chloroacetyl chloride (0.02 mol, 2.26 g) in chloroform dropwise to the cooled reaction mixture.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3.5 hours.

-

A solid product will precipitate out of the solution. Collect the solid by suction filtration using a Büchner funnel.

-

Purify the crude product by washing it successively with water, 0.5 M HCl, 0.5 M NaOH, and finally with distilled water.

-

Recrystallize the purified solid from ethanol to obtain colorless block crystals of this compound.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spectral Data and Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[2]

-

C=O stretch (amide): A strong absorption band is observed around 1670 cm⁻¹.[2]

-

C-N stretch (amide): A band corresponding to the C-N stretching vibration appears around 3050 cm⁻¹.[2]

-

C-Cl stretch: The presence of the chlorine atom is indicated by a stretching vibration in the range of 785-540 cm⁻¹.[2]

-

Aromatic C-H stretch: Bands for the aromatic C-H stretching are typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretch: Benzene ring skeletal vibrations are seen in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

-

Aromatic protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

-

Methyl protons (-CH₃): A singlet around δ 3.3 ppm.

-

Methylene protons (-CH₂Cl): A singlet around δ 4.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom.

-

Aromatic carbons (C₆H₅): Multiple signals between δ 125-145 ppm.

-

Amide carbonyl carbon (C=O): A signal around δ 167 ppm.

-

Methyl carbon (-CH₃): A signal around δ 38 ppm.

-

Methylene carbon (-CH₂Cl): A signal around δ 43 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 183, corresponding to the molecular weight of the compound.[2] The isotopic pattern of the molecular ion peak, with a significant [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, is characteristic of a monochlorinated compound.

Biological Activity

This compound has been investigated for its potential biological activities. Studies have shown that this compound and its derivatives possess antimicrobial properties.

Antimicrobial Activity

Research has indicated that this compound exhibits activity against various microorganisms.[2] This has led to the suggestion that chloroacetamide derivatives could be developed as disinfectants, surfactants, preservatives, and herbicides.[2]

Logical Relationship of Antimicrobial Application:

Caption: Potential applications derived from the antimicrobial activity.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

safety and handling of 2-Chloro-N-methyl-N-phenylacetamide

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 2620-05-5). The following sections detail the compound's properties, associated hazards, safe handling and emergency protocols, and disposal procedures to ensure the safety of laboratory personnel and the environment.

Compound Identification and Properties

This compound is a chemical intermediate used in various research and development applications. A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2620-05-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀ClNO | [1][2] |

| Molecular Weight | 183.635 g/mol | [1] |

| Melting Point | 74-77 °C | |

| Boiling Point | 263.3 ± 23.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| pKa (Predicted) | 0.36 ± 0.50 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

The following pictograms are associated with the hazards of this compound:

Caption: GHS Pictogram for Irritant/Skin Sensitizer/Acute Toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound. The following diagram outlines the recommended safe handling workflow.

Caption: Recommended workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following diagram illustrates the recommended first-aid procedures for various types of exposure.

Caption: First-aid procedures for exposure to this compound.

Spill Response

In the event of a spill, follow these steps:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE), including a respirator.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid material and place it into a labeled, sealed container for disposal.

-

Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[6]

Toxicity Data

Experimental Protocol: Acute Oral Toxicity (LD50) Determination

While specific experimental data for this compound is unavailable, the following is a detailed methodology for determining the acute oral toxicity (LD50) of a chemical substance, based on the OECD Test Guideline 425 (Up-and-Down Procedure).[7][8][9] This method is designed to estimate the LD50 using a minimal number of animals.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Materials:

-

Test substance: this compound

-

Experimental animals: Healthy, young adult rodents (e.g., rats or mice), typically females as they are often more sensitive.[10]

-

Vehicle for administration (if necessary)

-

Oral gavage needles

-

Animal housing and caging

-

Calibrated balance for weighing animals and test substance

Methodology:

-

Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days prior to the study. House them in appropriate cages with access to food and water ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: Prepare the test substance in a suitable vehicle if it is a solid. The concentration should be prepared such that the required dose can be administered in a volume that is appropriate for the size of the animal.

-

Dose Administration: Administer the prepared dose to the animals via oral gavage.

-

Up-and-Down Dosing Procedure:

-

Sighting Study (Optional): To estimate the starting dose, a preliminary study with a few animals may be conducted.

-

Main Study:

-

Dose a single animal at the best-estimated starting dose.

-

Observe the animal for signs of toxicity and mortality for a defined period (typically 48 hours for dose-level adjustments and 14 days for overall observation).

-

If the animal survives, the next animal is dosed at a lower dose level (e.g., by a factor of 1.5-3.5).

-

If the animal dies, the next animal is dosed at a higher dose level.

-

This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

-

-

-

Observations:

-

Observe animals for clinical signs of toxicity and mortality at regular intervals: immediately after dosing, at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior patterns.

-

Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

-

-

Data Analysis:

-

The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

-

Confidence intervals for the LD50 are also calculated.

-

-

Pathology:

-

Perform a gross necropsy on all animals at the end of the study.

-

Collect and preserve any abnormal tissues for histopathological examination.

-

Disposal Procedures

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[6][11][12][13][14]

Caption: Proper disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before handling.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:2620-05-5 | Chemsrc [chemsrc.com]

- 4. 2620-05-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C9H10ClNO | CID 75797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. campusoperations.temple.edu [campusoperations.temple.edu]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. fda.gov [fda.gov]

- 11. scienceready.com.au [scienceready.com.au]

- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Chloro-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic reactivity of 2-Chloro-N-methyl-N-phenylacetamide, a key intermediate in various synthetic pathways. The document elucidates the directing effects of the N-methyl-N-phenylacetamide group in electrophilic aromatic substitution reactions and discusses the interplay of electronic and steric factors that govern its reactivity. While specific kinetic and quantitative data for the title compound are limited in publicly available literature, this guide leverages data from analogous compounds, particularly acetanilide and N-methylaniline derivatives, to provide a robust predictive framework. Detailed experimental protocols for representative electrophilic reactions are provided as a starting point for synthetic applications. Furthermore, this guide includes visualizations of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a versatile chemical intermediate with applications in the synthesis of biologically active molecules and functional materials.[1] Its structure, featuring a chloroacetyl group attached to an N-methylaniline moiety, presents two primary sites for chemical modification: the electrophilic carbon of the chloroacetyl group and the aromatic ring, which is susceptible to electrophilic attack. This guide focuses on the latter, exploring the electrophilic reactivity of the phenyl ring as influenced by the N-methyl-N-phenylacetamide substituent.

The N-acetyl group in acetanilide is known to be an activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles. However, this delocalization is in competition with resonance involving the carbonyl group of the amide.[2][3] The introduction of a methyl group on the nitrogen, as in this compound, is expected to modulate this electronic effect and introduce steric considerations that influence the regioselectivity of electrophilic attack.

Theoretical Framework of Electrophilic Reactivity

The electrophilic reactivity of this compound is primarily governed by the electronic and steric effects of the N-methyl-N-chloroacetylamino substituent on the phenyl ring.

Electronic Effects

The N-methyl-N-chloroacetylamino group is generally considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is due to the +M (mesomeric) effect of the nitrogen atom, which donates its lone pair of electrons into the aromatic π-system. This donation of electron density is more pronounced at the ortho and para positions, as illustrated by the resonance structures below.

Caption: Resonance structures illustrating electron donation to the aromatic ring.

However, the presence of the electron-withdrawing carbonyl group and the chloroacetyl moiety introduces a competing -I (inductive) effect and a -M effect through cross-conjugation, which partially deactivates the ring compared to aniline.[2] The N-methyl group, being electron-donating, slightly enhances the activating nature of the substituent compared to a secondary amide.

Steric Effects

The N-methyl-N-chloroacetylamino group is sterically bulky. This steric hindrance is expected to disfavor electrophilic attack at the ortho positions, leading to a higher proportion of the para-substituted product in many electrophilic aromatic substitution reactions.

Quantitative Data on Electrophilic Reactivity

| Electrophilic Reaction | Substrate | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |

| Nitration | Acetanilide | HNO₃, H₂SO₄ | p-Nitroacetanilide | 90 | General Organic Chemistry Text |

| Bromination | Acetanilide | Br₂, CH₃COOH | p-Bromoacetanilide | 80 | General Organic Chemistry Text |

| Friedel-Crafts Acylation | Anisole | Acetyl chloride, AlCl₃, CH₂Cl₂ | 4-Methoxyacetophenone | 90-95 | [4] |

| Friedel-Crafts Acylation | Toluene | Acetyl chloride, AlCl₃, CH₂Cl₂ | 4-Methylacetophenone | 85 | [5] |

Note: This table presents data for analogous compounds to provide a predictive framework for the reactivity of this compound.

Key Electrophilic Aromatic Substitution Reactions

Based on the principles of electrophilic aromatic substitution on activated aromatic rings, this compound is expected to undergo several key reactions.

Halogenation

Halogenation, such as bromination or chlorination, is anticipated to proceed readily, yielding predominantly the para-halogenated product due to the steric bulk of the N-methyl-N-chloroacetylamino group.

Caption: General mechanism for the halogenation of this compound.

Nitration

Nitration using a mixture of nitric acid and sulfuric acid is expected to yield the para-nitro derivative as the major product. The reaction conditions would need to be carefully controlled to avoid potential side reactions.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on N-acylated anilines can be challenging due to the deactivating effect of the acyl group under the strongly acidic conditions of the reaction. However, under optimized conditions, acylation or alkylation at the para position may be achievable. The Lewis acid catalyst can complex with the carbonyl oxygen of the amide, further reducing the ring's reactivity.

Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.

Experimental Protocols

The following protocols are adapted from established procedures for related compounds and should be optimized for this compound.

Synthesis of this compound[1]

Materials:

-

N-methylaniline

-

Chloroacetyl chloride

-

Aqueous amine solution

-

Ice-cold water

-

95% Ethanol

Procedure:

-

To a stirred aqueous solution of N-methylaniline, add four equivalents of chloroacetyl chloride dropwise over one hour at room temperature.

-

Continue stirring the reaction mixture overnight.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from 95% ethanol to obtain crystalline this compound.

-

Characterize the product by melting point, IR, and mass spectrometry. A reported melting point is 66-68°C.[1] The mass spectrum should show a molecular ion peak [M+] at m/z 183.[1]

General Protocol for Friedel-Crafts Acylation (Adapted from[5])

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous methylene chloride.

-

Cool the mixture to 0°C in an ice/water bath.

-

Add a solution of acetyl chloride (1.1 equivalents) in methylene chloride dropwise to the stirred suspension over 10 minutes.

-

After the addition is complete, add a solution of this compound (1.0 equivalent) in methylene chloride dropwise.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the product by column chromatography or distillation.

Conclusion

This compound exhibits electrophilic reactivity characteristic of an activated aromatic ring, with a strong preference for substitution at the para position due to the steric and electronic influence of the N-methyl-N-chloroacetylamino group. While direct quantitative data remains scarce, a predictive understanding of its behavior in electrophilic aromatic substitution reactions can be effectively established by analogy to related N-acylated and N-alkylated anilines. The experimental protocols provided herein offer a solid foundation for the synthetic exploration of this versatile intermediate in the development of novel chemical entities for the pharmaceutical and materials science sectors. Further research into the specific reaction kinetics and computational modeling of this compound would be highly valuable for a more precise prediction of its reactivity and for the optimization of synthetic routes involving this compound.

References

The Emerging Potential of 2-Chloro-N-methyl-N-phenylacetamide in Medicinal Chemistry: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-Chloro-N-methyl-N-phenylacetamide is emerging as a promising starting point for the development of novel therapeutic agents. While direct in-depth studies on this specific molecule are nascent, extensive research into its close analogs, the chloroacetamide and phenylacetamide classes, has revealed a wide spectrum of biological activities. This technical guide consolidates the existing knowledge on these related compounds to illuminate the potential medicinal chemistry applications of this compound, providing a roadmap for future research and drug discovery initiatives.

Core Structure and Synthetic Accessibility

This compound possesses a simple yet versatile structure, featuring a reactive chloroacetyl group and a substituted phenyl ring. This architecture allows for facile chemical modification, making it an attractive scaffold for creating diverse chemical libraries for biological screening.

A common synthetic route involves the reaction of N-methylaniline with chloroacetyl chloride.[1] A detailed experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound [2]

A chloroform solution containing chloroacetyl chloride (2.26 g, 0.02 mol) is added dropwise to a solution of N-methylbenzenamine (2.14 g, 0.02 mol) and pyridine (2.60 g, 0.03 mol) in chloroform (20 ml) while being stirred on an ice-water bath.[2] The reaction mixture is then stirred at room temperature for 3.5 hours.[2] The resulting solid product is separated by suction filtration and purified by successive washing with water, 0.5 mol/L HCl, 0.5 mol/L NaOH, and distilled water.[2] Colorless block crystals can be obtained by slow evaporation of an ethanol solution at room temperature.[2]

Potential Therapeutic Applications and Underlying Mechanisms

The medicinal chemistry potential of this compound can be inferred from the diverse biological activities demonstrated by its structural analogs. The presence of the electrophilic chloroacetamide moiety is a key feature, suggesting a potential mechanism of action through covalent modification of biological targets, particularly cysteine residues in proteins.

Central Nervous System (CNS) Activity: Antidepressant Potential

Derivatives of phenylacetamide have shown significant promise as antidepressant agents.[3] A study on a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which use chloro-N-substituted-acetamides as starting materials, identified compounds with potent antidepressant activity in preclinical models.[3]

Experimental Protocol: In Vivo Antidepressant Activity Evaluation (Tail Suspension Test & Forced Swim Test) [3]

The antidepressant potential of compounds can be assessed using the tail suspension test (TST) and forced swim test (FST) in mice. A decrease in the duration of immobility is indicative of antidepressant-like activity. Test compounds are administered at varying doses (e.g., 15, 30, and 60 mg/kg) to determine the optimal dose for activity.[3] The percentage decrease in immobility duration (% DID) is calculated relative to a control group.[3]

Table 1: Antidepressant Activity of Phenylacetamide Derivatives (Data from related compounds) [3]

| Compound | Dose (mg/kg) | % Decrease in Immobility (TST) | % Decrease in Immobility (FST) |

| Moclobemide (Standard) | 30 | 65.45 | 62.11 |

| Imipramine (Standard) | 30 | 72.33 | 68.79 |

| Fluoxetine (Standard) | 30 | 75.12 | 71.23 |

| VS25 (Most Potent Derivative) | 30 | 82.23 | Not Reported |

The proposed mechanism for these derivatives involves the inhibition of monoamine oxidase A (MAO-A), a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine.[3]

Caption: Proposed pathway for antidepressant effect of phenylacetamide derivatives.

Anti-inflammatory and Analgesic Properties

The chloroacetamide scaffold is also implicated in anti-inflammatory and analgesic activities. Studies on 2-chloro-N,N-diphenylacetamide derivatives have demonstrated their potential as analgesic agents through the inhibition of cyclooxygenase (COX) enzymes.[4] Furthermore, a hybrid molecule incorporating a 2-chloro-2-phenylacetamide moiety exhibited superior in vitro anti-inflammatory activity compared to the standard drug ibuprofen.[5]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay) [5]

The anti-inflammatory activity can be assessed by the ability of a compound to inhibit protein denaturation. A solution of albumin (1%) is prepared, and test compounds are added at various concentrations. The mixture is incubated at 37°C and then heated to 70°C to induce denaturation.[5] The percentage inhibition of denaturation is then measured spectrophotometrically.[5]

Caption: Workflow for in vitro anti-inflammatory activity assessment.

The likely mechanism of action for the analgesic and anti-inflammatory effects is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[4]

Antimicrobial and Anticancer Potential

The chloroacetamide moiety is a known pharmacophore in compounds with antimicrobial and anticancer activities. The presence of the chlorine atom appears to be crucial for enhancing antimicrobial efficacy.[6] While 2-Chloro-N-phenylacetamide itself is used as a reagent in the synthesis of novel compounds with potential anticancer and antimicrobial properties, this highlights the utility of the core scaffold in generating bioactive molecules.[1][7]

Derivatives of N-phenylacetamide have also been investigated as inhibitors of carbonic anhydrases, particularly isoforms like hCA IX and hCA XII, which are overexpressed in many tumors and contribute to the survival and proliferation of cancer cells.[7]

Table 2: Biological Activities of Related Chloroacetamide and Phenylacetamide Scaffolds

| Activity | Target/Mechanism (Inferred) | Reference Compound Class |

| Antidepressant | MAO-A Inhibition | Phenylacetamide derivatives |

| Analgesic | COX Enzyme Inhibition | 2-Chloro-N,N-diphenylacetamides |

| Anti-inflammatory | Inhibition of Protein Denaturation | 2-Chloro-2-phenylacetamides |

| Antimicrobial | Covalent modification of microbial proteins | Chloroacetamides |

| Anticancer | Carbonic Anhydrase Inhibition | N-phenylacetamide conjugates |

Future Directions and Conclusion

This compound represents a molecule with significant untapped potential in medicinal chemistry. Based on the robust evidence from its structural analogs, future research should focus on:

-

Systematic Biological Screening: Evaluating the compound and its novel derivatives against a broad range of biological targets, including CNS receptors, inflammatory enzymes, microbial strains, and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound and its active derivatives. This could involve techniques like activity-based protein profiling to identify covalent binding partners.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the structural requirements for optimal activity and selectivity for different therapeutic targets.

References

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-Chloro-N-methyl-N-phenylacetamide from N-methylaniline

Application Notes: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds. Its synthesis is a straightforward example of N-acylation, a fundamental reaction in organic chemistry. The most common method for its preparation is the reaction of N-methylaniline with chloroacetyl chloride. This reaction, a nucleophilic acyl substitution, involves the nucleophilic attack of the secondary amine (N-methylaniline) on the electrophilic carbonyl carbon of the acid chloride (chloroacetyl chloride). The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Chemical Reaction

The overall chemical transformation is as follows:

N-methylaniline + Chloroacetyl chloride → this compound + HCl

Key Reaction Parameters

Several factors can influence the outcome of the synthesis, including the choice of solvent, the base used, and the reaction temperature. Common solvents include tetrahydrofuran (THF), toluene, and benzene. Bases such as sodium hydroxide (NaOH), triethylamine (TEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to scavenge the HCl produced during the reaction.[1][2] Temperature control is crucial, as the reaction is exothermic; it is often carried out at reduced temperatures (0–10°C) to control the reaction rate and minimize side reactions.[1][2]

Experimental Protocols

Below are two detailed protocols for the .

Protocol 1: Synthesis using DBU in THF

This protocol is adapted from a procedure using DBU as a catalyst and base in THF.[1]

Materials:

-

N-methylaniline

-

Chloroacetyl chloride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

Procedure:

-

In a 50 mL round bottom flask, dissolve N-methylaniline (6 mmol) in THF (5 ml).

-

Add DBU (1.2 mmol) to the solution.

-

Place the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes to cool the solution.

-

Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel at a rate that maintains the internal temperature below 5°C.[1]

-

After the addition is complete, remove the cooling bath and continue stirring the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the product.[1]

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filtered solid with cold water to remove any remaining impurities.

-

Dry the purified product, this compound. Recrystallization from ethanol can be performed for further purification.[3]

Protocol 2: Synthesis using Sodium Hydroxide in Toluene

This protocol is a variation of the Schotten-Baumann reaction, using an aqueous base.

Materials:

-

N-methylaniline

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Toluene

-

Deionized water

-

Round bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve N-methylaniline (1.00 mole) in toluene (750 ml) in a suitable reaction vessel.

-

Add a 10% aqueous solution of NaOH (750 ml).

-

Cool the stirred mixture to 0°C using an ice bath.

-

Add chloroacetyl chloride (1.75 mole) dropwise over 45 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, continue stirring at room temperature for approximately one hour.

-

The product will precipitate as a crystalline solid.

-

Filter the solid product, wash it with cold toluene, and dry it in vacuo at 60°C.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO | [4] |

| Molecular Weight | 183.64 g/mol | [4] |

| Yield | 25.80% | [3] |

| Melting Point | 66-68°C | [3] |

| Appearance | Crystalline solid | [3] |

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the synthesis.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-N-methyl-N-phenylacetamide, a valuable intermediate in organic synthesis. The primary synthetic route described is the acylation of N-methylaniline with chloroacetyl chloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Included are step-by-step experimental procedures, a comprehensive table of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a chloroacetamide derivative with applications as a building block in the synthesis of various biologically active compounds. The chloroacetamide moiety is a reactive functional group that can readily undergo nucleophilic substitution, making it a versatile precursor for further chemical modifications. The synthesis protocol outlined herein describes a common and efficient method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of chloroacetyl chloride with N-methylaniline.

General Reaction Scheme for the Synthesis of this compound

Experimental Protocol